![molecular formula C9H9ClO2 B049340 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole CAS No. 117661-72-0](/img/structure/B49340.png)
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole
Overview
Description
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole is a benzodioxole derivative characterized by a chloromethyl (-CH₂Cl) and a methyl (-CH₃) group substituted at positions 5 and 6 of the benzene ring fused to a 1,3-dioxole ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole typically involves the chloromethylation of 6-methylbenzo[d][1,3]dioxole. One common method includes the reaction of 6-methylbenzo[d][1,3]dioxole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Derivatives such as 5-(aminomethyl)-6-methylbenzo[d][1,3]dioxole.
Oxidation: Products like 5-(carboxymethyl)-6-methylbenzo[d][1,3]dioxole.
Reduction: 5-(methyl)-6-methylbenzo[d][1,3]dioxole.
Scientific Research Applications
Chemical Synthesis
Organic Chemistry Applications
- Synthesis of Benzylisoquinoline Alkaloids : This compound is utilized in the total synthesis of benzylisoquinoline alkaloids such as aporphines and coptisines. The synthesis involves palladium-catalyzed arylation and asymmetric hydrogenation techniques, achieving high enantioselectivity (ee values > 99%) for various alkaloids.
- Reactivity : The chloromethyl group allows for nucleophilic substitution reactions with amines, thiols, and alkoxides. Additionally, it can undergo oxidation to form aldehydes or carboxylic acids and reduction reactions to replace the chlorine atom with hydrogen.
Medicinal Chemistry
Drug Development
- Anticancer Research : The compound has been explored for its potential as a pharmacophore in drug design aimed at developing new anticancer agents. It serves as a scaffold for synthesizing derivatives that exhibit biological activity against cancer cells.
- Biochemical Pathways : Research indicates that compounds derived from 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole can interact with various biochemical pathways, making them candidates for further investigation in therapeutic applications.
Materials Science
Functional Materials
- Metal-Organic Frameworks (MOFs) : The compound is employed in the synthesis of dioxole-functionalized MOFs. By combining it with metal ions under solvothermal conditions, researchers have developed new MOF materials with potential applications in gas storage and catalysis.
Case Study 1: Total Synthesis of Aporphine Alkaloids
Researchers successfully synthesized (S)-(+)-ovigerine and related compounds using this compound as a key intermediate. The methodology involved several steps including Noyori asymmetric hydrogenation followed by diastereoselective resolution, leading to compounds with high enantioselectivity.
Case Study 2: Organoselenium Compounds
In another study, the compound was used to create novel organoselenium derivatives through the cleavage of Se–Se bonds. This process resulted in various synthetically important unsymmetrical monoselenides that could be further explored for their biological activities.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.62 g/mol
- Synthesis : A microwave-assisted method using 5-chloromethyl-6-methylbenzo[d][1,3]dioxole and thiazolidine-2,4-dione yielded 83% of the product, as confirmed by ¹H NMR (δ 2.38 ppm for -CH₃, 3.92 ppm for -CH₂) .
Benzodioxole derivatives exhibit structural diversity, influencing their reactivity, physicochemical properties, and biological activities. Below is a comparative analysis of 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole with structurally analogous compounds.
Structural Analogues and Their Properties
Compound Name | Substituents | Key Data | Biological Activity/Applications | Reference |
---|---|---|---|---|
This compound | -ClCH₂ (C5), -CH₃ (C6) | ¹H NMR: δ 2.38 (s, -CH₃), 3.92 (s, -CH₂); Yield: 83% | Intermediate for thiazolidine derivatives | |
5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole | -ClCH₂ (C5), -C₃H₇ (C6) | CAS: 1938-32-5; Safety: Requires physician consultation for exposure | Industrial synthesis | |
5-(2,3-Dimethoxyphenethyl)-6-methylbenzo[d][1,3]dioxole | -CH₂CH₂(2,3-OMePh) (C5), -CH₃ (C6) | Isolated from Bulbophyllum kwangtungense; 2D-NMR confirmed structure | Anti-tumor activity (IC₅₀: Not reported) | |
5-(1-(Heptylthio)propyl)benzo[d][1,3]dioxole | -S-C₇H₁₅ (C5) | Synthesized via Pd-catalyzed isomerization; 71% yield; Yellow oil | Not reported | |
5-Chloro-6-(2-nitroethenyl)-1,3-benzodioxole | -Cl (C5), -CH=CHNO₂ (C6) | SMILES: [O-]N+/C=C/c1cc2c(OCO2)cc1Cl; Molecular Formula: C₉H₆ClNO₄ | Reactivity in electrophilic substitutions | |
5-(Tetrahydropyran-2-yloxymethyl)-6-nitrobenzo[d][1,3]dioxole | -O(CH₂)₅O (C5), -NO₂ (C6) | ¹H NMR: δ 8.55 (s, 1H), 4.82 (abq, -CH₂); EI-MS: m/z 441.18 | Intermediate in aristolochic acid synthesis | |
5-((Benzo[d][1,3]dioxol-5-yl)methyl)diselane | -Se-Se- linked benzodioxole units | X-ray crystallography confirmed structure; CCDC No. 1037866 | Catalytic and antioxidant applications |
Key Comparative Insights
Substituent Effects on Reactivity: The chloromethyl group in this compound enhances electrophilicity, facilitating nucleophilic substitutions (e.g., in thiazolidine synthesis) .
Selenium-containing analogues (e.g., diselane derivatives) show promise in catalysis and redox chemistry due to selenium’s unique electronic properties .
Synthetic Utility :
- Propyl-substituted chloromethyl derivatives (e.g., 5-(Chloromethyl)-6-propylbenzo[d][1,3]dioxole) are prioritized in industrial settings for their lipophilicity, aiding in solubility modulation .
- Nitro-substituted compounds serve as intermediates in complex alkaloid syntheses, such as aristolochic acids .
Biological Activity
5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature, including synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C_10H_9ClO_2. The presence of the chloromethyl group and the dioxole moiety contributes to its reactivity and biological properties. The compound is characterized by a fused aromatic system that may enhance its interaction with biological targets.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to benzo[d][1,3]dioxole derivatives. For example, a recent study indicated that derivatives of benzo[d][1,3]dioxole exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anticancer Potential
Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways and modulating Bcl-2 family proteins. The compound's ability to inhibit cell proliferation was quantified using MTT assays, revealing an IC50 value in the micromolar range .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential mechanism involving the modulation of NF-kB signaling pathways .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Interaction : It has been suggested that this compound can interact with various receptors, potentially influencing signaling cascades that lead to altered cellular responses.
- Oxidative Stress Induction : Some studies have indicated that the compound can induce oxidative stress in cancer cells, leading to cell death through mechanisms such as DNA damage.
Study 1: Antimicrobial Evaluation
In a controlled study, this compound was tested against multiple bacterial strains. The results showed:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
This data indicates promising antimicrobial activity worth further exploration for potential therapeutic applications .
Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity study on MCF-7 breast cancer cells revealed:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 75 |
25 | 50 |
50 | 30 |
These results suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole with high purity?
- Methodological Answer : The compound is typically synthesized via chlorination of the corresponding benzyl alcohol precursor (e.g., 6-methylbenzo[d][1,3]dioxole-5-methanol) using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Post-reaction, purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation requires gas chromatography (GC) or HPLC (>97% purity threshold), with structural confirmation via H/C NMR and mass spectrometry .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies the chloromethyl (-CH₂Cl) proton resonance at δ ~4.5–5.0 ppm and aromatic protons within the dioxole ring (δ ~6.0–6.5 ppm). C NMR confirms the chloromethyl carbon (~40–45 ppm) and methyl group (~20–25 ppm) .
- IR Spectroscopy : Stretching vibrations for C-Cl (~600–800 cm) and C-O-C (dioxole ring, ~1200–1300 cm) are diagnostic .
- Mass Spectrometry : Electron ionization (EI-MS) typically shows a molecular ion peak at m/z 170.59 (M) with fragment peaks corresponding to loss of Cl (M-35) .
Q. How can researchers verify the absence of impurities such as residual solvents or byproducts?
- Methodological Answer : Residual solvents (e.g., dichloromethane, THF) are quantified via gas chromatography with flame ionization detection (GC-FID) or headspace analysis. Byproducts like unreacted alcohol precursors are identified using thin-layer chromatography (TLC) or LC-MS. For trace metal analysis (e.g., from catalysts), inductively coupled plasma mass spectrometry (ICP-MS) is recommended .
Advanced Research Questions
Q. How can discrepancies in NMR data for this compound be resolved during structural elucidation?
- Methodological Answer : Discrepancies may arise from conformational flexibility or solvent effects. To resolve ambiguities:
- Perform 2D-NMR experiments (e.g., COSY, HSQC, HMBC) to assign coupling patterns and long-range C-H correlations .
- Compare experimental data with computational NMR predictions (DFT calculations) .
- Use X-ray crystallography for absolute configuration confirmation, as demonstrated for structurally related benzo[d][1,3]dioxole derivatives .
Q. What safety protocols are essential for handling this compound in radical reaction studies?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid water contact to prevent HCl release .
- Radical Initiator Compatibility : Test stability with initiators like AIBN or UV light in controlled environments to prevent runaway reactions .
Q. What experimental design considerations are critical for evaluating the anti-tumor activity of benzo[d][1,3]dioxole derivatives?
- Methodological Answer :
- Cell Line Selection : Use cancer cell lines (e.g., HeLa, MCF-7) with appropriate controls (e.g., non-cancerous HEK293) .
- Dose-Response Assays : Perform MTT/WST-1 assays at concentrations ranging from 1–100 μM, with triplicate wells to ensure reproducibility. Calculate IC values using nonlinear regression .
- Mechanistic Studies : Combine with apoptosis assays (Annexin V/PI staining) and ROS detection probes to elucidate mode of action .
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to model transition states and activation energies for SN2 reactions .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent (e.g., DMSO, acetonitrile) impact on reaction kinetics .
- Experimental Validation : Compare predicted leaving-group tendencies (e.g., Cl⁻ vs. Br⁻) with experimental kinetic data from H NMR monitoring .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen/air to determine decomposition onset temperature. Discrepancies may arise from impurities or moisture content .
- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting point ~20.5°C) and compare with literature .
- Reproducibility Checks : Repeat experiments using standardized heating rates (e.g., 10°C/min) and sample preparation protocols .
Properties
IUPAC Name |
5-(chloromethyl)-6-methyl-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6-2-8-9(12-5-11-8)3-7(6)4-10/h2-3H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLAVUVVBKLQNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CCl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441697 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117661-72-0 | |
Record name | 5-(Chloromethyl)-6-methylbenzo[d][1,3]dioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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